molecular formula C17H18ClNO2 B4546370 2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide

2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide

Cat. No.: B4546370
M. Wt: 303.8 g/mol
InChI Key: DAZZTXVXKGQBOV-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide is an organic compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzamide core with a chloro substituent and a methoxyphenylpropyl side chain, which may impart unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-21-14-10-8-13(9-11-14)5-4-12-19-17(20)15-6-2-3-7-16(15)18/h2-3,6-11H,4-5,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZZTXVXKGQBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide typically involves the following steps:

    Preparation of 4-methoxyphenylpropylamine: This can be achieved through the reduction of 4-methoxyphenylpropanone using a reducing agent such as sodium borohydride.

    Formation of 2-chlorobenzoyl chloride: This is prepared by reacting 2-chlorobenzoic acid with thionyl chloride.

    Condensation Reaction: The final step involves the condensation of 4-methoxyphenylpropylamine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for benzamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The benzamide core can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(4-hydroxyphenyl)propyl]benzamide
  • 2-chloro-N-[3-(4-methylphenyl)propyl]benzamide
  • 2-chloro-N-[3-(4-ethylphenyl)propyl]benzamide

Uniqueness

2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its efficacy in various applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide
Reactant of Route 2
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2-chloro-N-[3-(4-methoxyphenyl)propyl]benzamide

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